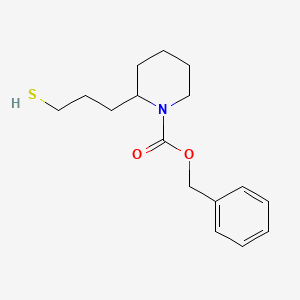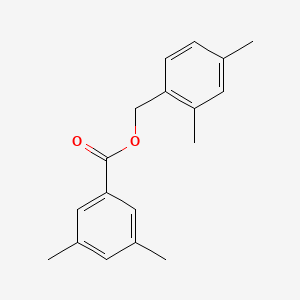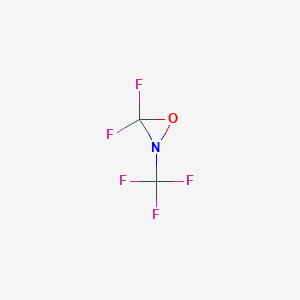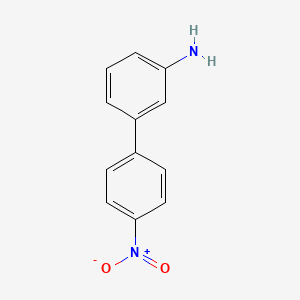
(1-Hydroxybutylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxybutylidene)propanedinitrile is a chemical compound with the molecular formula C7H8N2O It is known for its unique structure, which includes a hydroxy group and two nitrile groups attached to a butylidene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxybutylidene)propanedinitrile typically involves the reaction of butylidene compounds with cyanide sources under controlled conditions. One common method includes the aldol condensation of butyraldehyde with malononitrile, followed by hydrolysis to introduce the hydroxy group. The reaction conditions often require a base catalyst and controlled temperature to ensure the desired product formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxybutylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of butylidene dicarbonyl compounds.
Reduction: Formation of butylidene diamines.
Substitution: Formation of butylidene ethers or esters.
Scientific Research Applications
(1-Hydroxybutylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitrile groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of (1-Hydroxybutylidene)propanedinitrile involves its reactivity with various biological and chemical targets. The hydroxy group can form hydrogen bonds, while the nitrile groups can participate in nucleophilic addition reactions. These interactions enable the compound to act as a versatile intermediate in biochemical pathways and synthetic processes .
Comparison with Similar Compounds
Similar Compounds
(1-Hydroxyethylidene)propanedinitrile: Similar structure but with an ethylidene backbone.
(1-Hydroxypropylidene)propanedinitrile: Similar structure but with a propylidene backbone.
Uniqueness
(1-Hydroxybutylidene)propanedinitrile is unique due to its specific butylidene backbone, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in applications where specific reactivity is required .
Properties
CAS No. |
41808-43-9 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-(1-hydroxybutylidene)propanedinitrile |
InChI |
InChI=1S/C7H8N2O/c1-2-3-7(10)6(4-8)5-9/h10H,2-3H2,1H3 |
InChI Key |
JQNOTRRYTBGTRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(C#N)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



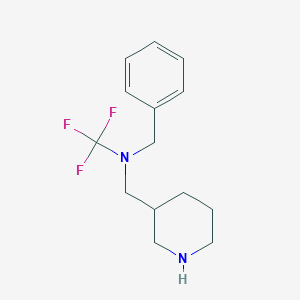

![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)

![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)

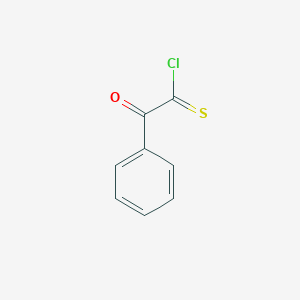
![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)
